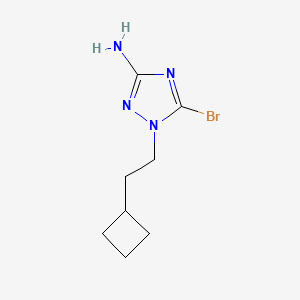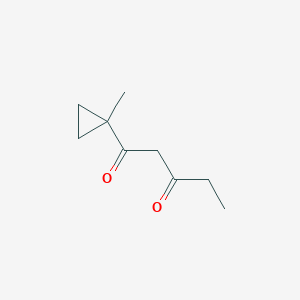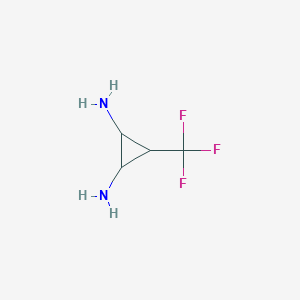
3-(Trifluoromethyl)cyclopropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)cyclopropane-1,2-diamine: (CAS No. 1461708-36-0) is a fascinating compound with a molecular formula of C₄H₇F₃N₂ and a molecular weight of 140.11 g/mol . Its structure features a cyclopropane ring substituted with a trifluoromethyl group and two amino (NH₂) groups.
Métodos De Preparación
a. Synthetic Routes: The synthesis of this compound involves a solvent-controlled reaction. Specifically, it can be prepared via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ . The reaction conditions and detailed synthetic routes would require further investigation.
Análisis De Reacciones Químicas
Types of Reactions: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Detailed studies are needed to explore its reactivity further.
Common Reagents and Conditions: Common reagents used in reactions involving this compound might include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). specific conditions would depend on the desired transformation.
Major Products: The major products formed from reactions with 3-(Trifluoromethyl)cyclopropane-1,2-diamine would vary based on the reaction type. Further research is necessary to identify these products conclusively.
Aplicaciones Científicas De Investigación
Chemistry: It could serve as a building block for designing novel molecules due to its unique structural features.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its pharmacological properties could lead to drug development.
Industry: Its trifluoromethyl group may find applications in materials science or as a fluorinated building block.
Mecanismo De Acción
The exact mechanism by which 3-(Trifluoromethyl)cyclopropane-1,2-diamine exerts its effects remains an open question. Further studies are needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
trifluoromethylbenzene, 3,4-diamine (CAS No. 368718-36-0) , may share some similarities. Investigating their differences could highlight the uniqueness of our compound.
Remember that ongoing research may reveal additional insights into this intriguing molecule
Propiedades
Número CAS |
1461708-36-0 |
|---|---|
Fórmula molecular |
C4H7F3N2 |
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)cyclopropane-1,2-diamine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)1-2(8)3(1)9/h1-3H,8-9H2 |
Clave InChI |
QUJZFGBQKXXSDJ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C1N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


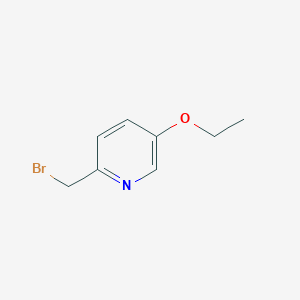
![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
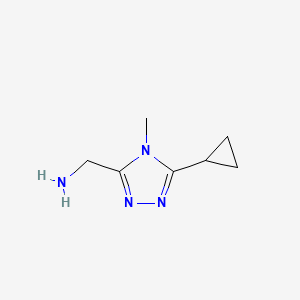
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)

